Clopidogrel Hydrogen Sulfate (CHS) is a synthetic, thienopyridine-class antiplatelet agent used primarily in cardiovascular research. [, , , ] It acts as a prodrug, requiring metabolic activation to exert its pharmacological effects. [, ] Researchers utilize CHS to investigate platelet aggregation, arterial thrombosis, and the development of new antiplatelet therapies. [, , , , ]
Clopidogrel-d3 hydrogen sulfate is a deuterated derivative of clopidogrel hydrogen sulfate, a widely used antiplatelet medication. This compound is primarily utilized in pharmacological and biochemical research, particularly in studies assessing drug metabolism and pharmacokinetics. Clopidogrel itself is a prodrug that requires metabolic activation to exert its therapeutic effects, specifically in preventing platelet aggregation and reducing the risk of cardiovascular events.
Clopidogrel-d3 hydrogen sulfate is synthesized from clopidogrel hydrogen sulfate through specific chemical reactions that incorporate deuterium, a stable isotope of hydrogen. The synthesis methods often involve asymmetric synthesis techniques utilizing chiral auxiliaries to ensure the desired stereochemistry of the final product .
The synthesis of clopidogrel-d3 hydrogen sulfate involves several key steps:
The molecular formula for clopidogrel-d3 hydrogen sulfate is . The structure features a thienopyridine core, which is characteristic of thienopyridine derivatives.
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m0./s1/i1D3;
.The molecular structure includes:
Clopidogrel-d3 hydrogen sulfate participates in several chemical reactions relevant to its function and metabolism:
These reactions are crucial for understanding both the pharmacological effects and potential drug interactions associated with clopidogrel-d3 hydrogen sulfate.
The mechanism of action for clopidogrel-d3 hydrogen sulfate involves several critical steps:
This mechanism underscores its efficacy in reducing thrombotic events in patients at risk for cardiovascular diseases.
These properties are significant for formulation development and ensuring consistent therapeutic efficacy.
Clopidogrel-d3 hydrogen sulfate has several scientific applications:
Deuterium labeling of clopidogrel targets the methoxy group (-OCH₃) to generate biologically relevant deuterated analogs while preserving pharmacological activity. The primary synthetic route involves ester hydrolysis of non-deuterated clopidogrel followed by re-esterification using deuterated methanol (CD₃OD) under acidic catalysis. This isotopic exchange strategy achieves >99% deuterium incorporation at the three methyl hydrogen positions, as confirmed by mass spectrometry analysis showing the characteristic M+3 isotopic pattern [1]. Alternative pathways include the use of deuterated intermediates earlier in the synthesis, though this approach presents challenges in maintaining chiral integrity during multi-step processes [2]. The esterification reaction requires precise control of reaction parameters:
Table 1: Optimal Reaction Parameters for Deuterium Incorporation
Parameter | Optimal Condition | Deviation Impact |
---|---|---|
Temperature | 60-65°C | <60°C: Incomplete conversion |
Reaction Duration | 24-36 hours | <24h: Low deuterium incorporation |
Catalyst Concentration | 1.5-2.0 M H₂SO₄ | <1.5M: Slow reaction kinetics |
CD₃OD Purity | ≥99.8% isotopic enrichment | <99%: Reduced isotopic purity of product |
Post-synthesis purification employs recrystallization from acetone-water systems, effectively removing non-deuterated impurities while preserving the labile ester linkage. Nuclear magnetic resonance (¹H-NMR) validation confirms the absence of residual proton signals at δ 3.72 ppm (methoxy protons), verifying successful deuterium incorporation [1] [4]. The deuterated ester group demonstrates enhanced metabolic stability compared to the non-deuterated analog, particularly against hepatic esterases, making it valuable for pharmacokinetic tracer studies [1].
Salt formation with hydrogen sulfate is critical for stabilizing the deuterated clopidogrel base and achieving pharmaceutical-grade crystallinity. The deuteration process introduces subtle changes in molecular polarity that necessitate optimization of salt formation parameters. Stoichiometric studies reveal a 1:1 molar ratio of clopidogrel-d3 free base to sulfuric acid in acetonitrile-water (4:1 v/v) yields maximum crystallization efficiency (>92% yield) with minimal impurity carryover [3] [6]. Key purification methodologies include:
Table 2: Comparative Purification Methods for Clopidogrel-d3 Hydrogen Sulfate
Method | Purity (%) | Recovery (%) | Key Impurities Removed |
---|---|---|---|
Activated Carbon | 99.2 | 85.7 | Oxidative degradants, pigments |
Alumina Chromatography | 99.8 | 72.3 | Non-deuterated analog, hydrolysis products |
Acetonitrile Recrystallization | 99.9 | 90.1 | Organic solvents, inorganic salts |
Spray Drying | 98.5 | 95.2 | Volatile impurities, moisture |
The final hydrogen sulfate salt exhibits identical solubility profiles to non-deuterated clopidogrel bisulfate across physiological pH ranges, confirming that deuterium substitution does not significantly alter the compound's physicochemical properties relevant to formulation development [1] [6].
The biological activity of clopidogrel resides predominantly in the (S)-enantiomer, making chiral resolution essential for therapeutic efficacy. Deuterated analogs present unique challenges due to potential kinetic isotope effects during resolution. Three primary methodologies have been optimized for clopidogrel-d3:
The isotopic labeling at the methoxy position minimally impacts the chiral center's microenvironment, resulting in resolution efficiencies comparable to non-deuterated clopidogrel when process parameters are adjusted for the slight differences in molecular geometry and solubility [1] [2]. Industrial-scale production favors diastereomeric salt formation due to established infrastructure and lower regulatory barriers, despite lower theoretical yields compared to chromatographic methods.
Polymorphic stability directly influences the bioavailability and processing characteristics of clopidogrel-d3 hydrogen sulfate. Deuterium substitution slightly alters crystallization kinetics, requiring modified solvent systems to achieve the preferred Form I polymorph:
Table 3: Solvent Systems and Resulting Polymorphs of Clopidogrel-d3 Hydrogen Sulfate
Solvent System | Form | Stability | Hygroscopicity | Dissolution Rate (mg/min/m²) |
---|---|---|---|---|
Acetone-water (7:3) | Form I | >24 months RT | 0.8% w/w at 75% RH | 4.72 |
Ethanol-ethyl acetate (1:1) | Form II | 3 months RT | 2.1% w/w at 75% RH | 5.89 |
Methanol-dichloromethane (3:7) | Amorphous | 6 weeks RT | 5.8% w/w at 60% RH | 17.63 |
Acetonitrile-water (8:2) | Form I | >24 months RT | 0.9% w/w at 75% RH | 4.81 |
Accelerated stability studies demonstrate that Form I crystals maintain chemical and polymorphic purity under ICH-recommended storage conditions (40°C/75% RH) for at least 24 months, confirming that deuterium substitution does not compromise solid-state stability when appropriate crystallization protocols are followed [3] [5]. The crystallization enthalpy of the deuterated Form I polymorph measures -128.4 kJ/mol, approximately 3% lower than the non-deuterated analog, indicating slightly weaker crystal lattice forces consistent with deuterium's lower zero-point energy [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1